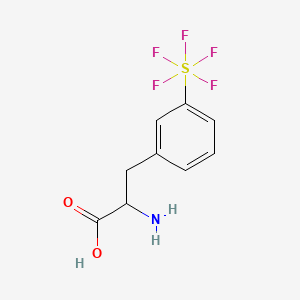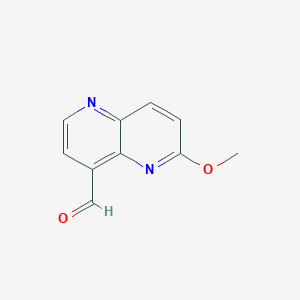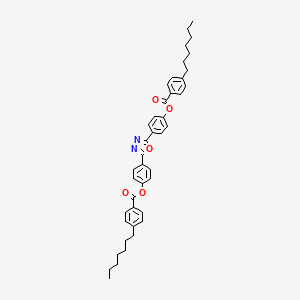
(1,3,4-氧二唑-2,5-二基)双(4,1-亚苯基)双(4-庚基苯甲酸酯)
描述
(1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate): is a complex organic compound characterized by its oxadiazole and phenylene groups, both of which are substituted with heptylbenzoate moieties
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Applications in materials science, such as the development of advanced polymers or coatings.
作用机制
Target of action
The exact target of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)Compounds containing the 1,3,4-oxadiazole moiety have been extensively investigated due to their promising biological activities .
Mode of action
The mode of action of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)The presence of an oxadiazole nucleus affects the kinetic and physicochemical properties of compounds, as this nucleus is capable of forming noncovalent bonds with the active sites of receptors and enzymes in the treated cells .
Biochemical pathways
The specific biochemical pathways affected by (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)1,3,4-oxadiazole derivatives have been studied for their effects on various biological activities such as anti-covid-19, antifungal, antibacterial, antiviral, anti-inflammatory, anticancer, antidiabetic, antioxidant, and antitubercular activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)The solubility and stability of the compound could be influenced by the presence of the oxadiazole ring and the heptylbenzoate groups .
Result of action
The specific molecular and cellular effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)Compounds with similar structures have shown a range of biological activities, suggesting that this compound could also have significant biological effects .
生化分析
Biochemical Properties
(1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, which are crucial for metabolic processes. The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which facilitate the binding of the compound to the active sites of these enzymes .
Cellular Effects
The effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered metabolic flux .
Dosage Effects in Animal Models
The effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic beyond a certain dosage .
Metabolic Pathways
(1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins such as albumin can facilitate its transport in the bloodstream, influencing its localization and accumulation in various tissues .
Subcellular Localization
The subcellular localization of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications, such as phosphorylation and glycosylation, play a role in directing the compound to these compartments, thereby influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: . One common approach is to first synthesize the oxadiazole core through a cyclization reaction involving hydrazine and carboxylic acid derivatives. Subsequent steps may include Friedel-Crafts acylation to attach the phenylene groups and esterification to introduce the heptylbenzoate moieties.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylene or heptylbenzoate derivatives.
相似化合物的比较
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole core but may have different substituents.
Phenylene derivatives: Compounds with phenylene groups substituted with various functional groups.
Heptylbenzoate derivatives: Compounds containing the heptylbenzoate moiety with different core structures.
Uniqueness: (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) is unique due to its combination of oxadiazole, phenylene, and heptylbenzoate groups, which may confer specific chemical and physical properties not found in other similar compounds.
属性
IUPAC Name |
[4-[5-[4-(4-heptylbenzoyl)oxyphenyl]-1,3,4-oxadiazol-2-yl]phenyl] 4-heptylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46N2O5/c1-3-5-7-9-11-13-31-15-19-35(20-16-31)41(45)47-37-27-23-33(24-28-37)39-43-44-40(49-39)34-25-29-38(30-26-34)48-42(46)36-21-17-32(18-22-36)14-12-10-8-6-4-2/h15-30H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHGFVANALXATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743587 | |
| Record name | (1,3,4-Oxadiazole-2,5-diyl)di(4,1-phenylene) bis(4-heptylbenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279675-92-2 | |
| Record name | (1,3,4-Oxadiazole-2,5-diyl)di(4,1-phenylene) bis(4-heptylbenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



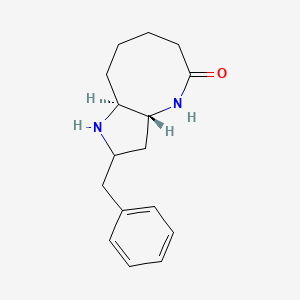
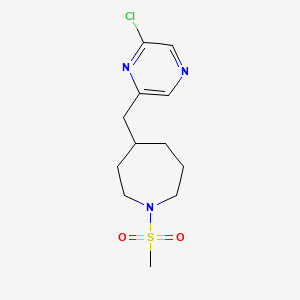

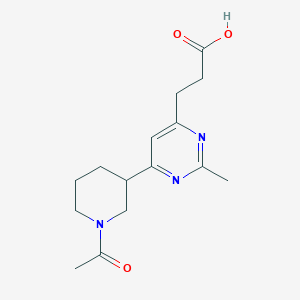
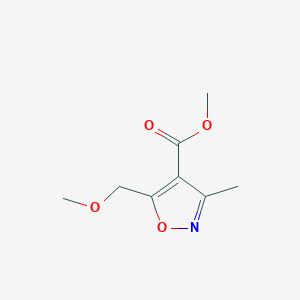
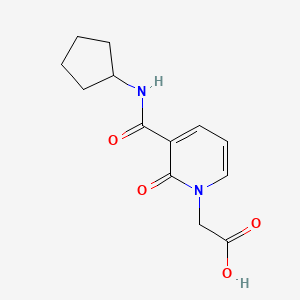
![(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1401351.png)
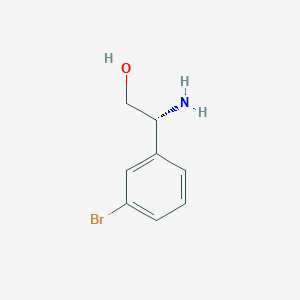
![3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401353.png)
![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)
